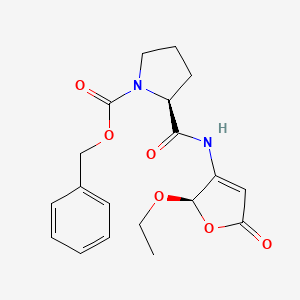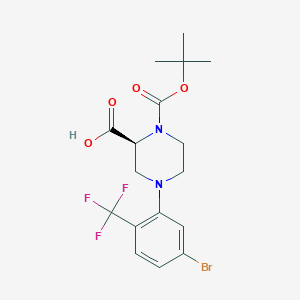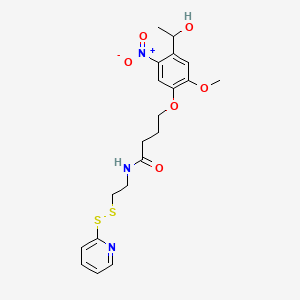
2-(Phenylazo)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylazo)-1H-imidazole is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylazo)-1H-imidazole typically involves the diazotization of aniline followed by coupling with imidazole. The process begins with the formation of a diazonium salt from aniline, which is then reacted with imidazole to form the azo compound. The reaction conditions often include acidic environments and low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylazo)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives and other oxidized forms.
Reduction: The primary products are aniline derivatives.
Substitution: Depending on the substituent introduced, various substituted imidazole derivatives are formed.
Scientific Research Applications
2-(Phenylazo)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylazo)-1H-imidazole involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metals also contributes to its activity in different applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylazo-2-naphthol
- 4-(Phenylazo)phenol
- 2-(Phenylazo)thiophene
Uniqueness
2-(Phenylazo)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity compared to other azo compounds. The presence of the imidazole ring enhances its stability and potential for forming metal complexes, making it valuable in various applications.
Properties
CAS No. |
93937-75-8 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1H-imidazol-2-yl(phenyl)diazene |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-13-9-10-6-7-11-9/h1-7H,(H,10,11) |
InChI Key |
IWKTVWFSQDLTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



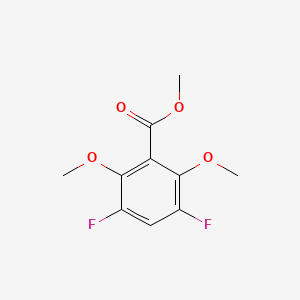
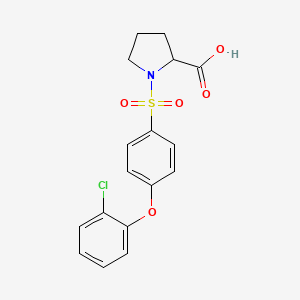
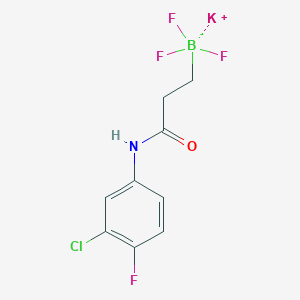
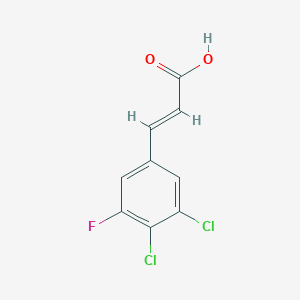

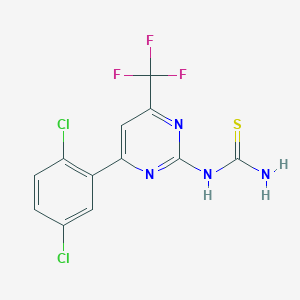

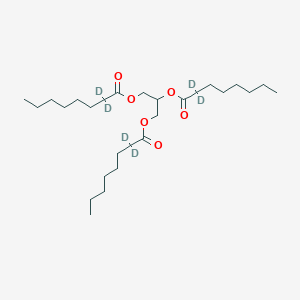
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
